N-(4-carbamoylphenyl)-3-(1H-pyrrol-1-yl)benzamide
Description
N-(4-carbamoylphenyl)-3-(1H-pyrrol-1-yl)benzamide is a synthetic benzamide derivative characterized by a central benzamide scaffold substituted at the 3-position with a 1H-pyrrol-1-yl group and at the para-position of the phenyl ring with a carbamoyl moiety. While its specific biological targets and applications remain understudied, its structural analogs have shown promise in medicinal chemistry, particularly as enzyme inhibitors or modulators of protein-protein interactions .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-3-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c19-17(22)13-6-8-15(9-7-13)20-18(23)14-4-3-5-16(12-14)21-10-1-2-11-21/h1-12H,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMPKEJRGOZZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative. The pyrrole ring can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-3-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-carbamoylphenyl)-3-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-3-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues from
Compounds 9–12 in are benzamide derivatives featuring alkoxy-substituted phenyl groups (e.g., butoxy, pentyloxy, hexyloxy) and hydroxy-phenylpropan amino acid side chains. Key differences include:
- Substituent Effects : The target compound’s 4-carbamoylphenyl group enhances hydrogen-bonding capacity compared to the lipophilic alkoxy chains in Compounds 9–12. This may improve solubility but reduce membrane permeability.
- Biological Implications : Alkoxy-substituted analogs (e.g., hexyloxy in Compound 12 ) likely exhibit higher logP values, favoring blood-brain barrier penetration, whereas the carbamoyl group in the target compound may prioritize target specificity in hydrophilic environments.
Functional Analogues from
N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide, a benzamide-based trans-sialidase inhibitor, shares a benzamide core but diverges in substituents:
- Heterocyclic Moieties: The pyrimidinone ring in this analog provides hydrogen-bonding sites absent in the target compound’s pyrrole group. Computational studies suggest such features enhance binding to Trypanosoma cruzi trans-sialidase (TcTS) .
Comparative Data Table
*Calculated using ChemDraw Professional v22.0.
Key Research Findings
- Toxicity and Safety: Pyrimidinone-containing benzamides exhibit favorable toxicity profiles in silico, but the pyrrole group in the target compound may require metabolic stability testing due to known susceptibility to oxidation .
Q & A
Q. Q1. What are the key synthetic strategies for N-(4-carbamoylphenyl)-3-(1H-pyrrol-1-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential coupling reactions. A validated approach includes:
Amide bond formation : React 3-(1H-pyrrol-1-yl)benzoic acid with 4-carbamoylaniline using HATU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] as a coupling agent in DMF under nitrogen .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) and NMR (e.g., absence of unreacted aniline peaks at δ 6.5–7.0 ppm) .
Optimization : Microwave-assisted synthesis (80°C, 30 min) can enhance yield (from ~60% to 85%) compared to conventional heating .
Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- X-ray crystallography : Resolves the benzamide backbone and confirms the spatial arrangement of the pyrrole and carbamoyl groups.
- NMR spectroscopy :
- ¹H NMR : Pyrrole protons appear as a singlet (~δ 6.2 ppm), while the carbamoyl NH₂ group shows broad peaks at δ 5.8–6.0 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~δ 168 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ with <2 ppm error .
Q. Q3. What preliminary biological assays are recommended for screening its activity?
Methodological Answer:
- Kinase inhibition assays : Test against EGFR or VEGFR-2 using ADP-Glo™ kits (IC₅₀ determination) .
- Antimicrobial screening : Follow CLSI guidelines for MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., substituent variations) affect bioactivity?
Methodological Answer: SAR (Structure-Activity Relationship) Analysis :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Replacement of pyrrole with tetrazole | ↑ Selectivity for tyrosine kinases | |
| Methoxy → Carbamoyl substitution | ↑ Solubility but ↓ cellular uptake | |
| Fluorine addition at phenyl ring | ↑ Metabolic stability (t₁/₂ > 8 h) |
Q. Experimental Design :
- Synthesize analogs via parallel combinatorial chemistry.
- Use molecular docking (AutoDock Vina) to predict binding affinities to ATP-binding pockets .
Q. Q5. How can contradictory data on its mechanism of action be resolved?
Methodological Answer:
- Target deconvolution : Apply chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify off-target interactions .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling cascades (e.g., MAPK/ERK vs. PI3K/AKT) perturbed by the compound .
- Orthogonal assays : Compare results from thermal shift assays (DSF) and cellular thermal shift assays (CETSA) to validate target engagement .
Q. Q6. What strategies are recommended for improving pharmacokinetic properties in preclinical studies?
Methodological Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., sulfonamide) to reduce logP from ~3.5 to 2.0, enhancing aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., CYP3A4-mediated oxidation at pyrrole) .
- Prodrug design : Mask the carbamoyl group as a tert-butoxycarbonyl (Boc) derivative to improve oral bioavailability .
Q. Q7. How can in vivo efficacy be rigorously evaluated?
Methodological Answer:
- Xenograft models : Administer 50 mg/kg daily (oral gavage) in nude mice bearing MDA-MB-231 tumors; monitor tumor volume via caliper measurements .
- Toxicology : Assess liver/kidney function (ALT, BUN levels) and hematological parameters weekly .
- Pharmacodynamics : Quantify target inhibition in excised tumors via Western blot (e.g., phosphorylated EGFR reduction) .
Q. Q8. What computational tools are effective for predicting off-target effects?
Methodological Answer:
- Similarity ensemble approach (SEA) : Compare the compound’s structure to known ligands in ChEMBL .
- Machine learning : Train random forest models on Tox21 datasets to predict hepatotoxicity .
- Molecular dynamics simulations : Simulate binding to hERG channels (50 ns trajectories) to assess cardiac risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
